1H-Benzotriazole, 1-(o-methoxybenzyl)-
Overview
Description
1H-Benzotriazole, 1-(o-methoxybenzyl)- is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzotriazole, 1-(o-methoxybenzyl)- can be synthesized through several methods. One common approach involves the alkylation of 1H-benzotriazole with o-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 1H-Benzotriazole, 1-(o-methoxybenzyl)- often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzotriazole, 1-(o-methoxybenzyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
1H-Benzotriazole, 1-(o-methoxybenzyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Employed as a corrosion inhibitor, particularly in the protection of metals like copper and brass.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole, 1-(o-methoxybenzyl)- involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique properties, such as enhanced stability and reactivity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1H-Benzotriazole, 1-(o-methoxybenzyl)- can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole, 1-(methylsulfonyl)-: Known for its use as an activating agent for carboxylic acids.
1H-Benzotriazole, 1-(methoxymethyl)-: Used in the study of photoelectron spectra and preparation of rhenium complexes.
1H-Benzotriazole, 1-(methyl)-: Commonly used as a corrosion inhibitor in various applications.
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-14-9-5-2-6-11(14)10-17-13-8-4-3-7-12(13)15-16-17/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHUPJQOKXNZES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340267 | |
Record name | 1H-Benzotriazole, 1-(o-methoxybenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27799-80-0 | |
Record name | 1H-Benzotriazole, 1-(o-methoxybenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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